![molecular formula C9H4ClF3N2O2 B3031184 8-氯-6-(三氟甲基)咪唑并[1,2-a]吡啶-3-羧酸 CAS No. 1823188-42-6](/img/structure/B3031184.png)

8-氯-6-(三氟甲基)咪唑并[1,2-a]吡啶-3-羧酸

描述

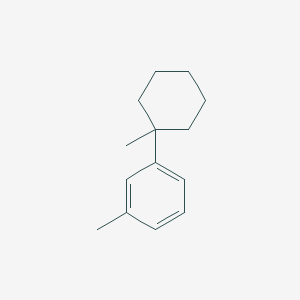

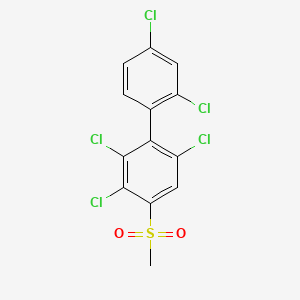

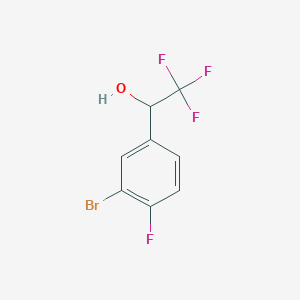

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic small molecule. It has been identified as a novel hit core skeleton for potential glucagon-like peptide 1 receptor (GLP-1R) activators. The IUPAC name for this compound is 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid .

Synthesis Analysis

The synthesis of related imidazo[1,5-a]pyridine-1-carboxylic acids has been reported using a novel approach that involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride . Although this synthesis pertains to a slightly different compound, it provides insight into the potential synthetic routes that could be adapted for the synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid .Molecular Structure Analysis

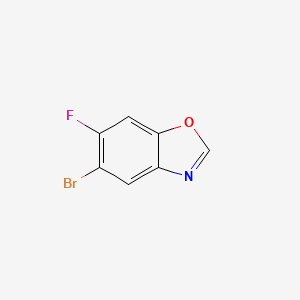

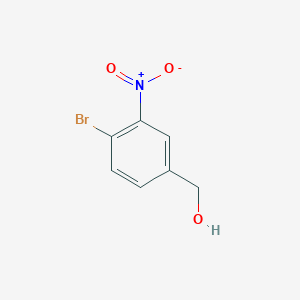

The molecular structure of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties, and a chloro substituent, which can influence the reactivity of the compound. The imidazo[1,2-a]pyridine core is a bicyclic structure that provides a rigid framework for the molecule, potentially affecting its binding affinity to biological targets such as the GLP-1 receptor.Chemical Reactions Analysis

While specific chemical reactions of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid are not detailed in the provided papers, the presence of reactive functional groups such as the carboxylic acid suggests that it could undergo typical carboxylic acid reactions, including esterification and amidation.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 264.59 . The InChI code for this compound is 1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)3-15-6(8(16)17)2-14-7(5)15/h1-3H,(H,16,17) .科学研究应用

Nematicidal Activity

This compound has been found to have toxic activity against Caenorhabditis elegans (second-stage juveniles) at a concentration of 100 mg/L . The LC50 of certain derivatives of this compound were found to be superior to that of fosthiazate .

Fungicidal Activity

One of the derivatives of this compound, 2-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-bromoethyl)thio)-1,3,4-oxadiazole, has shown good inhibitory activity against Rhizoctonia solani . The EC50 value of this compound was 7.22 mg/L, which was superior to that of fluopyram .

Glucagon-like Peptide 1 Receptor (GLP-1R) Activator

This compound has been selected as a potential glucagon-like peptide 1 receptor (GLP-1R) activator and demonstrated its effects in increasing GLP-1 secretion, thereby increasing the glucose responsiveness in both in vitro and pharmacology analyses .

Tuberculosis Treatment

In the acute TB mouse model, certain derivatives of this compound indicated significant reduction of bacterial load when treated with varying doses .

Photosensitizer-free Visible-light-promoted Trifluoromethylation

A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed or in case of skin or eye contact .

属性

IUPAC Name |

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)3-15-6(8(16)17)2-14-7(5)15/h1-3H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXCHISMSFVBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701152439 | |

| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-chloro-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |

CAS RN |

1823188-42-6 | |

| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-chloro-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823188-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-chloro-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

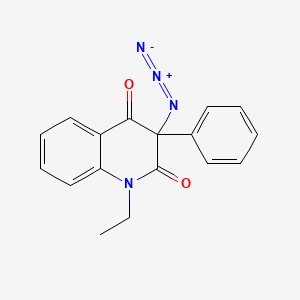

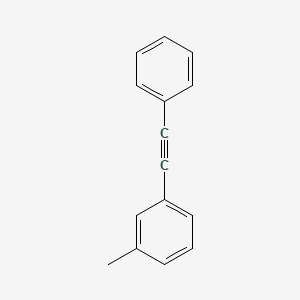

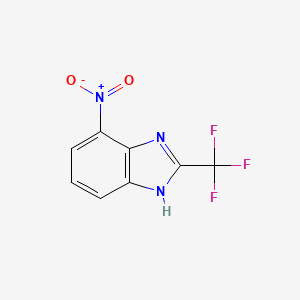

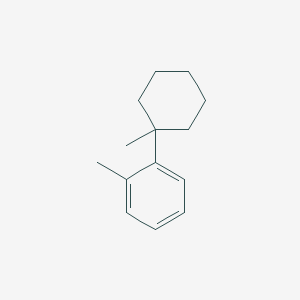

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)

![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)